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Compound of Interest

Compound Name: Lamivudine-15N2,13C

Cat. No.: B562819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of

Lamivudine isotopically labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). Such labeled

compounds are invaluable tools in drug metabolism, pharmacokinetic (DMPK) studies, and as

internal standards for quantitative bioanalysis by mass spectrometry. This document outlines a

plausible synthetic approach, detailed purification protocols, and methods for assessing

isotopic enrichment and chemical purity.

Introduction to Isotopically Labeled Lamivudine
Lamivudine, a potent nucleoside analog reverse transcriptase inhibitor, is a cornerstone in the

treatment of HIV/AIDS and Hepatitis B.[1][2] The synthesis of ¹³C and ¹⁵N labeled Lamivudine

([(¹³C, ¹⁵N)-Lamivudine]) allows researchers to trace the molecule's fate in biological systems

with high precision.[3][4][5] The stable isotopes ¹³C and ¹⁵N provide a distinct mass shift that

can be readily detected by mass spectrometry without the safety concerns associated with

radioactive isotopes.

Synthetic Pathway
Several synthetic routes to Lamivudine have been reported, often focusing on the

stereoselective formation of the 1,3-oxathiolane ring. For the synthesis of (¹³C, ¹⁵N)-

Lamivudine, a common strategy involves the coupling of a labeled cytosine base with a
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suitable 1,3-oxathiolane intermediate. A key step in many syntheses is the Vorbrüggen

glycosylation.

A plausible synthetic scheme for preparing (¹³C, ¹⁵N)-Lamivudine is outlined below. This

approach utilizes commercially available ¹³C and ¹⁵N labeled cytosine.

Starting Materials Synthesis Steps Final Product

[¹³C,¹⁵N₂]-Cytosine Silylation of
[¹³C,¹⁵N₂]-Cytosine

HMDS, (NH₄)₂SO₄

1,3-Oxathiolane
Acetate Derivative

Vorbrüggen
Glycosylation

Lewis Acid (e.g., TMSOTf, SnCl₄)

Silylated Cytosine
Deprotection

Protected
[¹³C,¹⁵N₂]-Lamivudine [¹³C,¹⁵N₂]-LamivudineBase (e.g., K₂CO₃ in MeOH)
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Caption: Synthetic pathway for ¹³C and ¹⁵N labeled Lamivudine.

Experimental Protocol: Synthesis
Step 1: Silylation of [¹³C, ¹⁵N₂]-Cytosine

To a suspension of [¹³C, ¹⁵N₂]-Cytosine in a suitable solvent (e.g., hexamethyldisilazane,

HMDS), add a catalytic amount of ammonium sulfate.

Reflux the mixture until the cytosine is fully dissolved, indicating the formation of the silylated

derivative.

Remove the excess HMDS under reduced pressure to yield the crude silylated [¹³C, ¹⁵N₂]-

cytosine.

Step 2: Vorbrüggen Glycosylation

Dissolve the 1,3-oxathiolane acetate derivative in an anhydrous aprotic solvent (e.g.,

acetonitrile or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
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Add a solution of the silylated [¹³C, ¹⁵N₂]-cytosine in the same solvent.

Cool the mixture to 0°C and add a Lewis acid catalyst (e.g., trimethylsilyl

trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄)) dropwise.

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin

Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

Dissolve the crude protected (¹³C, ¹⁵N₂)-Lamivudine in methanol.

Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃).

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or

HPLC).

Neutralize the reaction mixture with an acidic resin or by adding a dilute acid.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude

(¹³C, ¹⁵N₂)-Lamivudine.

Purification of (¹³C, ¹⁵N₂)-Lamivudine
Purification of the final product is crucial to remove unreacted starting materials, byproducts,

and stereoisomers. A multi-step purification strategy is often employed.
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Caption: General purification workflow for labeled Lamivudine.

Experimental Protocol: Purification
Step 1: Silica Gel Column Chromatography

Load the crude (¹³C, ¹⁵N₂)-Lamivudine onto a silica gel column.

Elute the column with a suitable solvent system, typically a gradient of methanol in

dichloromethane or chloroform.

Collect fractions and analyze them by TLC or HPLC to identify those containing the desired

product.
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Combine the pure fractions and concentrate under reduced pressure.

Step 2: Recrystallization

Dissolve the product from the column chromatography in a minimal amount of a hot solvent

(e.g., methanol or ethanol).

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to

induce crystallization.

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under

vacuum. This step is often effective in separating the desired cis-isomer from the trans-

isomer.

Step 3: Preparative Chiral HPLC (if necessary)

If the product is not enantiomerically pure after crystallization, preparative chiral HPLC can

be employed for the final separation of the enantiomers.

A suitable chiral stationary phase (e.g., Chiralpak IA) is used with a mobile phase typically

consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., ethanol or

isopropanol) with a small amount of an amine modifier (e.g., diethylamine or n-butylamine).

Collect the fraction corresponding to the desired enantiomer and concentrate to yield the

final pure (¹³C, ¹⁵N₂)-Lamivudine.

Quality Control and Data Analysis
The final product must be rigorously analyzed to confirm its identity, purity, and isotopic

enrichment.

Chemical Purity Assessment
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method

for determining the chemical purity of Lamivudine.
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Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase
Acetonitrile:Phosphate buffer (pH 4) (e.g., 85:15

v/v)

Flow Rate 1.0 mL/min

Detection UV at 271 nm

Injection Volume 20 µL

Expected Retention Time Approximately 3.16 min

Table 1: Example RP-HPLC Conditions for

Lamivudine Purity Analysis.

Isotopic Enrichment and Structural Integrity
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the

primary techniques for determining isotopic enrichment and confirming the structure of the

labeled compound.
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Technique Information Provided

High-Resolution Mass Spectrometry (HRMS)

Confirms the molecular weight of the labeled

compound and allows for the calculation of

isotopic enrichment by analyzing the isotopic

cluster.

¹H NMR
Confirms the overall structure of the molecule

and the absence of proton-containing impurities.

¹³C NMR

Directly observes the incorporated ¹³C atoms,

confirming their position and providing

information on enrichment.

¹⁵N NMR
Directly observes the incorporated ¹⁵N atoms,

confirming their position.

Table 2: Analytical Techniques for Isotopic

Enrichment and Structural Analysis.

The isotopic enrichment can be calculated from the mass spectrometry data by comparing the

measured isotope distribution with the theoretical distribution for different enrichment levels.

Conclusion
The synthesis and purification of ¹³C and ¹⁵N labeled Lamivudine require a careful multi-step

process. The synthetic strategy leverages established methods for Lamivudine synthesis with

the incorporation of a labeled precursor. Rigorous purification, primarily through

chromatography and crystallization, is essential to achieve high chemical and enantiomeric

purity. Finally, comprehensive analytical characterization using HPLC, MS, and NMR is

necessary to validate the quality of the final labeled product for its intended use in advanced

research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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